![molecular formula C22H22ClN3O3S B2978406 2-chloro-3-(1-(ethylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methoxyquinoline CAS No. 685135-51-7](/img/structure/B2978406.png)
2-chloro-3-(1-(ethylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methoxyquinoline
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Description
2-chloro-3-(1-(ethylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methoxyquinoline is a useful research compound. Its molecular formula is C22H22ClN3O3S and its molecular weight is 443.95. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-3-(1-(ethylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-3-(1-(ethylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactions
Chemical synthesis of quinoline derivatives involves reactions that produce compounds with potential pharmaceutical applications. For instance, the reaction of ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with p-toluenesulfonylhydrazide can lead to derivatives with varied biological activities (Ukrainets, Tkach, Kravtsova, & Turov, 2009). Furthermore, efficient synthesis methods, such as ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group, show the potential for creating antimicrobial and antioxidant compounds (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).
Potential Biological Activities
Compounds synthesized from quinoline and pyrazole derivatives exhibit promising antimicrobial properties. For example, certain quinolinyl chalcones show potent activity against bacterial and fungal strains, indicating the potential for developing new antimicrobial agents. The study by Prasath et al. (2015) highlights the synthesis and biological investigations of such compounds, providing a foundation for further exploration of related molecules for pharmaceutical applications.
Optoelectronic Properties
Quinoline derivatives have been studied for their optoelectronic properties, which could be relevant in the development of materials for electronic and photonic applications. A study on the rhodium-catalyzed annulation of ethyl benzimidates and α-aroyl sulfur ylides, producing pyrano[4,3,2-ij]isoquinoline derivatives, explores these properties, indicating the potential for creating materials with specific optical and electronic functionalities (Wu, Xiong, Sun, & Cheng, 2018).
properties
IUPAC Name |
2-chloro-3-[2-ethylsulfonyl-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-7-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S/c1-4-30(27,28)26-21(13-20(25-26)15-7-5-14(2)6-8-15)18-11-16-9-10-17(29-3)12-19(16)24-22(18)23/h5-12,21H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEWYBTZDCMGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=C(N=C4C=C(C=CC4=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-(1-(ethylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methoxyquinoline |
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